1H,1H-Heptafluorobutyl methyl ether

Description

Nomenclature and Structural Representation in Scholarly Discourse

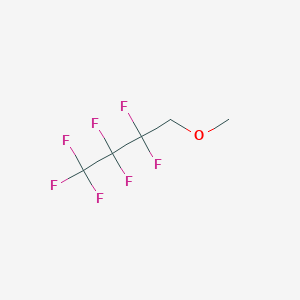

In scientific literature, precise naming and structural representation are critical for clarity. 1H,1H-Heptafluorobutyl methyl ether is known by several names, with its IUPAC name being 1,1,1,2,2,3,3-heptafluoro-4-methoxybutane. organic-chemistry.org This systematic name precisely describes the molecule's structure: a butane (B89635) backbone where the first three carbon atoms are heavily fluorinated, and a methoxy (B1213986) group (-OCH₃) is attached to the fourth carbon.

The compound's structure consists of a heptafluorobutyl group (CF₃(CF₂)₂CH₂-) linked to a methyl group via an ether oxygen atom. The designation "1H,1H-" specifies that the two hydrogen atoms on the butyl chain are located on the carbon atom adjacent to the ether oxygen. This structural arrangement is crucial as it influences the molecule's chemical and physical properties.

Below is a table summarizing the key identifiers for this compound.

| Identifier | Value |

| Common Name | 1H,1H-Heptafluorobutyl methyl ether |

| IUPAC Name | 1,1,1,2,2,3,3-heptafluoro-4-methoxybutane organic-chemistry.org |

| Synonym | 1,1,1,2,2,3,3-Heptafluoro-4-methoxybutane sigmaaldrich.com |

| CAS Number | 376-98-7 sigmaaldrich.com |

| Molecular Formula | C₅H₅F₇O |

| InChI Key | ZUBVOEGCTVLBQN-UHFFFAOYSA-N organic-chemistry.org |

Significance of Fluorinated Ethers in Chemical Sciences

Fluorinated ethers, including hydrofluoroethers (HFEs), represent a significant class of compounds in modern chemistry. Their value stems from the unique properties conferred by the carbon-fluorine bond, which is the strongest single bond in organic chemistry. libretexts.org This strong bond results in high thermal and chemical stability, making fluorinated compounds resistant to attack by many chemicals and oxidants. libretexts.org

In chemical research, fluorinated ethers are recognized for several key applications:

Specialty Solvents: Due to their general inertness, they can be excellent solvents for specific reactions or for dissolving fluorinated compounds. sigmaaldrich.com

Heat-Transfer Fluids: Their high stability makes them suitable for use in cooling and heat-transfer applications.

Electrolytes in Batteries: Recent research has focused on fluorinated ethers as components of electrolytes for high-voltage lithium metal batteries. libretexts.orgmasterorganicchemistry.com They offer high oxidative stability, a critical property for preventing degradation at the cathode, which is a limitation of traditional ether-based electrolytes. masterorganicchemistry.commasterorganicchemistry.com Incorporating fluorine atoms into the ether structure enhances this stability. libretexts.org

Anesthetics: Fluorine-substituted ethers have a long history as volatile anesthetics, offering reduced flammability compared to older compounds like diethyl ether. sigmaaldrich.com

The introduction of fluorine into an ether molecule dramatically alters its properties, generally increasing its oxidative stability while sometimes reducing its ability to dissolve salts, a challenge that researchers are actively working to overcome. masterorganicchemistry.commasterorganicchemistry.com

Research Trajectories and Future Outlook for 1H,1H-Heptafluorobutyl Methyl Ether

The future research landscape for 1H,1H-Heptafluorobutyl methyl ether is shaped by the broader trends in organofluorine chemistry. While it shares the characteristic stability of hydrofluoroethers, its potential as a reactive molecule in specific chemical transformations is an area of interest.

Ethers are typically characterized by their lack of reactivity, which makes them valuable as solvents for many chemical reactions. libretexts.org However, under specific conditions, the ether linkage can be cleaved, allowing the molecule to serve as a precursor in the synthesis of other compounds. The most common reaction of ethers is cleavage of the C-O bond using strong acids. libretexts.org

For 1H,1H-Heptafluorobutyl methyl ether, this acidic cleavage would likely proceed via an Sₙ2 mechanism when treated with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.org The reaction involves the protonation of the ether oxygen, converting it into a good leaving group. masterorganicchemistry.com A halide ion then acts as a nucleophile, attacking one of the adjacent carbon atoms.

In the case of this unsymmetrical ether, the nucleophile (e.g., I⁻) would attack the less sterically hindered carbon atom, which is the methyl group. This would result in the formation of two products: 1H,1H-heptafluorobutan-1-ol and a methyl halide (e.g., methyl iodide).

Predicted Acidic Cleavage Reaction: CF₃(CF₂)₂CH₂OCH₃ + HI → CF₃(CF₂)₂CH₂OH + CH₃I

While this reaction pathway is mechanistically plausible based on the principles of ether chemistry, the use of 1H,1H-Heptafluorobutyl methyl ether as a routine synthetic intermediate is not widely documented in current literature. Its primary role remains that of a specialty solvent or functional fluid. However, its potential to be selectively cleaved to yield a valuable fluorinated alcohol suggests a possible future application in the synthesis of more complex fluorinated molecules, positioning it as a potentially useful building block in organofluorine synthesis.

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3-heptafluoro-4-methoxybutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F7O/c1-13-2-3(6,7)4(8,9)5(10,11)12/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBVOEGCTVLBQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(C(F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60591585 | |

| Record name | Methyl 2H,2H-perfluorobutyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376-98-7 | |

| Record name | Methyl 2H,2H-perfluorobutyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60591585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Chromatographic Characterization of 1h,1h Heptafluorobutyl Methyl Ether

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of a compound's elemental formula by providing a highly accurate mass measurement. uci.edu Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure mass-to-charge ratios to several decimal places, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions. frontagelab.com

For 1H,1H-Heptafluorobutyl methyl ether (C₅H₅F₇O), the theoretical monoisotopic mass is calculated by summing the exact masses of the most abundant isotopes of its constituent atoms. HRMS analysis of this ether would involve ionizing the molecule and measuring the mass-to-charge ratio of the resulting molecular ion, typically [M+H]⁺ or [M+Na]⁺. uci.edu The experimentally measured mass is then compared to the calculated theoretical mass. A close agreement, typically within a few parts per million (ppm), confirms the elemental formula. waters.com This level of precision is crucial for distinguishing C₅H₅F₇O from other potential molecules of the same integer mass, thereby verifying its identity with high confidence.

Table 1: HRMS Data for 1H,1H-Heptafluorobutyl Methyl Ether

| Parameter | Value |

| Molecular Formula | C₅H₅F₇O |

| Theoretical Monoisotopic Mass | 214.0229 u |

| Typical Adduct | [M+H]⁺ |

| Calculated Exact Mass of Adduct | 215.0307 u |

| Acceptable Mass Error | < 5 ppm |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.orgmsu.edu Each type of bond (e.g., C-F, C-O, C-H) vibrates at a characteristic frequency, resulting in a unique IR spectrum that serves as a molecular "fingerprint". libretexts.orgmvpsvktcollege.ac.in

The IR spectrum of 1H,1H-Heptafluorobutyl methyl ether is distinguished by several key absorption bands:

C-F Stretching: The most prominent features in the spectrum are the very strong and complex absorption bands in the 1250-1100 cm⁻¹ region, which are characteristic of the stretching vibrations of the numerous carbon-fluorine bonds in the heptafluorobutyl group. researchgate.net

C-O-C Stretching: A strong absorption band corresponding to the asymmetric stretching of the ether (C-O-C) linkage is expected to appear in the 1300-1000 cm⁻¹ range. youtube.com For simple dialkyl ethers, this peak is often observed around 1120 cm⁻¹. youtube.com

C-H Stretching: Absorptions corresponding to the stretching of the C-H bonds in the methyl (CH₃) and methylene (B1212753) (CH₂) groups typically appear in the 3000-2850 cm⁻¹ region. pressbooks.pub

The absence of strong absorptions in other regions, such as the O-H stretch (around 3300 cm⁻¹) or the C=O stretch (around 1700 cm⁻¹), further confirms the ether structure and the absence of alcohol or carbonyl impurities. youtube.com

Table 2: Characteristic IR Absorption Bands for 1H,1H-Heptafluorobutyl Methyl Ether

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | -CH₃, -CH₂- | 2850 - 3000 | Medium |

| C-F Stretch | -CF₃, -CF₂- | 1100 - 1250 | Strong, Broad |

| C-O-C Stretch | Ether Linkage | 1000 - 1300 | Strong |

| C-H Bend | -CH₂- | 1450 - 1470 | Medium |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. youtube.comnih.gov The sample is irradiated with X-rays, causing the emission of core-level electrons. The binding energy of these emitted electrons is characteristic of the element and its chemical environment. youtube.com

For a surface film of 1H,1H-Heptafluorobutyl methyl ether, XPS analysis would provide quantitative elemental data for carbon, oxygen, and fluorine. High-resolution scans of the C 1s, O 1s, and F 1s regions yield detailed chemical state information.

F 1s Spectrum: A single, strong peak is expected for fluorine, although slight shifts can occur between -CF₂- and -CF₃ groups, these are often negligible in the F 1s spectrum. thermofisher.com

O 1s Spectrum: A peak corresponding to the ether (C-O-C) linkage would be observed.

C 1s Spectrum: The C 1s spectrum would be the most complex, showing multiple resolved peaks corresponding to the different chemical environments of the carbon atoms: the methoxy (B1213986) carbon (CH₃-O), the methylene carbon adjacent to the ether oxygen (-O-CH₂-), and the carbons in the fluorinated chain (-CF₂- and -CF₃). The binding energies of these carbons increase significantly with the number of attached fluorine atoms due to fluorine's high electronegativity. thermofisher.com For instance, the binding energy for a CF₃ group is substantially higher than for a C-H or C-O group.

This detailed analysis allows for the verification of the fluorinated ether structure on a surface and can be used to assess surface purity and chemical integrity. nih.gov

Table 3: Expected XPS Binding Energies for the Heptafluorobutyl Group

| Element | Core Level | Chemical Environment | Approximate Binding Energy (eV) |

| Fluorine | F 1s | C-F | ~689 |

| Oxygen | O 1s | C-O-C | ~533 |

| Carbon | C 1s | -CH₃, -CH₂- | ~285 - 286.5 |

| Carbon | C 1s | -CF₂- | ~291 |

| Carbon | C 1s | -CF₃ | ~293 |

Gel Permeation Chromatography (GPC) for Polymerization Studies of Related Fluorinated Methacrylates

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to determine the molecular weight distribution of polymers. resolvemass.cawikipedia.org It separates molecules based on their size, or hydrodynamic volume, in solution. ufl.eduunt.edu Larger polymer chains elute from the chromatography column faster than smaller ones. ufl.edu While GPC is not used to analyze small molecules like 1H,1H-Heptafluorobutyl methyl ether itself, it is an indispensable tool for characterizing polymers synthesized from structurally related monomers, such as 1H,1H-heptafluorobutyl methacrylate (B99206).

In polymerization studies, GPC is used to measure key parameters of the resulting poly(1H,1H-heptafluorobutyl methacrylate):

Number Average Molecular Weight (Mₙ): The total weight of all polymer chains in a sample, divided by the total number of chains.

Polydispersity Index (PDI or Đ): The ratio of Mₙ to Mₙ (Đ = Mₙ/Mₙ), which indicates the breadth of the molecular weight distribution. A PDI value close to 1.0 suggests a more uniform and controlled polymerization.

By analyzing these parameters, researchers can assess the effectiveness of different polymerization techniques (e.g., radical polymerization, controlled radical polymerization) and optimize reaction conditions to produce polymers with desired molecular weights and distributions for specific applications, such as low refractive index optical materials. sigmaaldrich.com

Table 4: Example GPC Data for Poly(1H,1H-heptafluorobutyl methacrylate)

| Sample ID | Polymerization Time (h) | Mₙ ( g/mol ) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) |

| PFBMA-1 | 2 | 15,200 | 18,100 | 1.19 |

| PFBMA-2 | 4 | 28,500 | 33,600 | 1.18 |

| PFBMA-3 | 8 | 54,100 | 65,500 | 1.21 |

Computational Chemistry and Theoretical Modeling of 1h,1h Heptafluorobutyl Methyl Ether

Electronic Structure Calculations

Electronic structure calculations are fundamental to predicting the intrinsic properties of a molecule, stemming from the arrangement of its electrons. These calculations are essential for understanding molecular geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.com It has become a versatile and widely used method in computational chemistry for predicting the molecular geometry and electronic properties of compounds like 1H,1H-Heptafluorobutyl methyl ether. DFT calculations typically involve optimizing the molecule's geometry to find the lowest energy conformation and then computing various electronic descriptors.

Detailed research findings from DFT studies on analogous fluorinated ethers provide a framework for understanding 1H,1H-Heptafluorobutyl methyl ether. For instance, DFT calculations are used to determine optimized geometries, including bond lengths and angles, which are crucial for understanding the molecule's three-dimensional structure. nih.gov The electronic properties are often analyzed through the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are key indicators of a molecule's chemical reactivity and kinetic stability. rsc.org A smaller gap generally corresponds to higher chemical reactivity and lower stability. rsc.org

From the HOMO and LUMO energies, several reactivity descriptors can be calculated to quantify the molecule's behavior in chemical reactions. These include ionization potential, electron affinity, chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). nih.gov Studies on fluorinated ether electrolytes show that the LUMO energy level, in particular, helps determine the tendency for the molecule to be reduced, which is critical for predicting decomposition pathways. rsc.orgresearchgate.net DFT has also been used to confirm intermolecular interactions, such as pseudo hydrogen bonding between fluorinated ethers and other molecules, by observing their effect on electron density. acs.org

Table 1: Key Electronic Properties Calculated by DFT for Related Ether Compounds Note: These values are for analogous compounds and illustrate the type of data obtained from DFT calculations.

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| LiFSI (in DPE/FEME) | Not Specified | -6.2697 | -0.9929 | 5.2768 | rsc.org |

| [Me₂Sn(HL)₂] | B3LYP/6-311++G(d,p) | -7.69 | -1.57 | 6.12 | nih.gov |

| [n-Bu₂Sn(HL)₂] | B3LYP/6-311++G(d,p) | -7.61 | -1.60 | 6.01 | nih.gov |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC), provide a high level of theoretical accuracy for analyzing molecular systems.

For fluorinated ethers, ab initio calculations are employed to determine precise molecular structures, vibrational frequencies, and potential energy surfaces. nih.govacs.org For example, studies on fluorinated formates have used modified G2(MP2) levels of theory to map conformational potential energy surfaces and report structures and vibrational frequencies. nih.gov Such analysis is critical for understanding the different stable conformations (conformers) of flexible molecules like 1H,1H-Heptafluorobutyl methyl ether and the energy barriers between them.

Ab initio methods are also essential for investigating reaction mechanisms. High-level calculations, such as CCSD(T), can be used to study the potential energy surfaces of reactions, for instance, the reaction of fluorinated compounds with atmospheric radicals like OH or Cl. nih.govresearchgate.net These calculations help in identifying transition state structures and determining activation energies, which are fundamental to understanding the kinetics and pathways of chemical reactions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While electronic structure calculations provide information on static molecules, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. MD simulations solve Newton's equations of motion for a system of interacting atoms and molecules, providing a trajectory that describes how the positions and velocities of particles evolve over time. youtube.comyoutube.com

For 1H,1H-Heptafluorobutyl methyl ether, MD simulations can reveal its dynamic properties in various environments, such as in a liquid state or in solution. These simulations are particularly valuable for understanding solvation structures and transport properties in electrolyte systems. acs.org For instance, MD simulations of fluorinated ether electrolytes have been used to investigate the solvation shell of lithium ions (Li⁺), showing how solvent and salt anions arrange around the cation. rsc.orgacs.org This information is crucial for designing better electrolytes for lithium batteries.

Classical and ab initio MD (AIMD) simulations can also be used to explore the decomposition mechanisms of fluorinated ethers at interfaces, such as on a lithium metal surface in a battery. acs.orgacs.org AIMD simulations, in particular, can model bond breaking and formation, providing a detailed picture of reaction trajectories and decomposition products. acs.org Furthermore, comparative MD simulations of homologous proteins at different temperatures have been used to analyze factors contributing to thermostability, such as root-mean-square deviation, radius of gyration, and hydrogen bonding—principles that can be applied to study the stability and dynamics of 1H,1H-Heptafluorobutyl methyl ether under different conditions. nih.gov

Modeling of Reaction Mechanisms and Transition States

Understanding the chemical reactions that 1H,1H-Heptafluorobutyl methyl ether can undergo is vital for predicting its environmental fate, stability in applications, and potential decomposition products. Computational modeling is a key tool for elucidating complex reaction mechanisms and identifying the high-energy transition states that govern reaction rates.

The decomposition of 1H,1H-Heptafluorobutyl methyl ether can be initiated by various means, including thermal stress, oxidation, or reduction. Theoretical studies on analogous fluorinated ethers provide significant insights into these pathways. In the context of battery electrolytes, fluorinated ethers are known to decompose on the anode surface, contributing to the formation of a protective solid electrolyte interphase (SEI). researchgate.netacs.org Computational studies show that this decomposition can involve the reductive dissociation of the ether, often leading to the formation of lithium fluoride (B91410) (LiF), a desirable SEI component. researchgate.netacs.org The degree of fluorination in the ether molecule can significantly influence its reduction tendency and the composition of the resulting SEI. acs.orgrsc.org

Another critical area is atmospheric decomposition, which is primarily initiated by reaction with hydroxyl (OH) radicals. acs.org Theoretical investigations on the gas-phase reactions of hydrofluoroethers with OH radicals use computational methods to determine the kinetics, mechanisms, and thermochemistry of these reactions. acs.org Such studies identify the most likely sites for hydrogen abstraction and follow the subsequent reactions of the resulting alkoxy radicals.

Table 2: Research Findings on Decomposition of Related Fluorinated Ethers

| System/Process | Computational Method | Key Finding | Reference |

|---|---|---|---|

| Fluorinated ether electrolytes on Li metal surface | Classical and Ab Initio MD | Fluorinated ethers decompose to form an SEI; the degree of fluorination affects SEI composition (inorganic vs. organic-rich). | acs.org |

| Gas-phase reaction of CF₃CH₂OCH₃ with OH radicals | Theoretical Investigation | Elucidated the kinetics, mechanism, and thermochemistry of the reaction, including the fate of resulting alkoxy radicals. | acs.org |

| Decomposition of BTFE diluent in LHCEs | Solid-state NMR, XPS | BTFE decomposes to form CF₂- and CF₃-containing fragments within a LiF-rich SEI on the anode. | researchgate.net |

| Thermal decomposition of Perfluorooctanesulfonic acid (PFOS) | Computational Chemistry/Rate Theory | Identified elementary decomposition pathways and kinetic parameters, showing SO₂ as a major product. | chemrxiv.org |

The physical and chemical properties of 1H,1H-Heptafluorobutyl methyl ether in a condensed phase are governed by its interactions with surrounding molecules. Theoretical studies are crucial for characterizing these non-covalent interactions, which include van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding.

Application of Machine Learning for Predictive Chemical Research

The application of machine learning (ML) in computational chemistry is a rapidly advancing field that offers the potential to significantly accelerate the discovery and characterization of novel chemical compounds. For substances like 1H,1H-Heptafluorobutyl methyl ether, which belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), ML models are becoming increasingly vital. These computational tools can predict a wide range of physicochemical and toxicological properties, often overcoming the time and cost limitations of traditional experimental methods. The scarcity of comprehensive experimental data for the vast number of PFAS compounds makes predictive modeling a powerful tool for initial screening and hazard assessment. digitellinc.com

Machine learning models are trained on existing datasets of chemical structures and their corresponding experimental properties. ibm.com By learning the complex relationships between molecular features and observable characteristics, these models can then make predictions for new or uncharacterized compounds. nih.gov For fluorinated compounds like 1H,1H-Heptafluorobutyl methyl ether, these models can be tailored to account for the unique effects of fluorine atoms on molecular behavior.

Detailed Research Findings

Research in the application of machine learning to PFAS has yielded several powerful predictive tools and methodologies:

Predicting Bioactivities: Semi-supervised machine learning models have been developed to automatically predict the bioactivities of thousands of PFAS across various human biological targets, including enzymes and proteins. nih.gov These models use molecular fingerprints to classify compounds and predict their potential for biological interaction, a crucial step in assessing potential toxicity. nih.gov

Toxicokinetic Parameter Estimation: Ensemble ML methods, such as the random forest algorithm, have been successfully used to model the in vivo toxicokinetic half-lives of PFAS in different species. nih.gov By integrating multiple molecular descriptors, these models can provide robust predictions for new chemical-species combinations, which is essential for risk assessment. nih.gov

Environmental Fate and Transport: A significant challenge in environmental science is understanding the mobility and persistence of PFAS. A novel machine learning tool, PFASorptionML, was developed to predict the solid-liquid distribution coefficients (K_d) of PFAS in soils. acs.org This model uses key PFAS properties (like molecular weight and hydrophobicity) and soil characteristics to predict sorption behavior, demonstrating high predictive performance. acs.org Sensitivity analyses of such models have shown that properties like molecular weight and organic carbon content are primary drivers of sorption. acs.org

Chemical Degradation: Machine learning has also been applied to predict the defluorination of PFAS by estimating carbon-fluorine (C-F) bond dissociation energies. acs.org Algorithms like Random Forest and Feed-forward Neural Networks have achieved predictions with high accuracy (deviations less than 0.70 kcal/mol), offering insights into the stability of these compounds and potential degradation pathways. acs.org

Multimodal and Advanced Models: To address the challenge of limited labeled data for PFAS, novel approaches are being developed. Multimodal language models, which combine chemical language representations with physicochemical features, have shown significant improvement in predicting properties like toxicity. ibm.com These advanced models offer a promising direction for more accurate and effective molecular property prediction. ibm.com

The development of these models relies on robust datasets and a clear understanding of the model's applicability domain. While experimental data for many emerging PFAS, including specific hydrofluoroethers, is sparse, computational tools like COSMOtherm and the US EPA's EPISuite can be used to generate initial property estimates that can, in turn, help train and validate machine learning models. ncsu.edunih.gov

Illustrative Predictive Data for 1H,1H-Heptafluorobutyl Methyl Ether

The following table provides an example of the types of physicochemical and environmental properties of 1H,1H-Heptafluorobutyl methyl ether that can be predicted using various machine learning models. The values presented are illustrative, based on the capabilities of current ML models for similar fluorinated compounds, and serve to demonstrate the output of such predictive research.

| Predicted Property | Predicted Value | Model Type Used for Prediction | Key Molecular Descriptors |

|---|---|---|---|

| Boiling Point (°C) | 75.8 | Graph Neural Network (GNN) | Molecular Weight, Topological Indices |

| Vapor Pressure (kPa at 25°C) | 15.2 | Random Forest Regression | Boiling Point, Molar Mass |

| Log K_ow (Octanol-Water Partition Coefficient) | 2.35 | Support Vector Machine (SVM) | Molecular Surface Area, Polar Surface Area |

| Soil Sorption Coefficient (Log K_d) | 1.8 | PFASorptionML | Molecular Weight, Hydrophobicity (Log K_ow) |

| Atmospheric Degradation Half-Life (days) | 350 | Quantitative Structure-Activity Relationship (QSAR) | Reaction rate constants with OH radicals |

This predictive capability allows for the rapid screening of compounds like 1H,1H-Heptafluorobutyl methyl ether for properties relevant to their application and environmental impact, guiding further experimental investigation and regulatory assessment.

Specialized Applications of 1h,1h Heptafluorobutyl Methyl Ether in Advanced Chemical and Material Science Research

Role as a Specialized Reaction Medium and Solvent

The strategic use of fluorinated solvents can offer significant advantages in chemical reactions, particularly in creating biphasic systems that facilitate catalyst and product separation. 1H,1H-Heptafluorobutyl methyl ether is a key player in this arena, serving as a component in fluorous biphase systems.

Fluorous Solvents and Biphase Systems in Organic Synthesis

Fluorous biphase systems consist of a fluorinated solvent layer and a conventional organic solvent layer. nih.gov These systems are particularly useful for reactions where a "fluorous-tagged" catalyst is employed. This catalyst, bearing a fluorinated ponytail, preferentially dissolves in the fluorous phase. The reactants, primarily soluble in the organic phase, react at the interface or in the fluorous phase, depending on their partitioning behavior. Upon completion, the two phases are easily separated, allowing for the recovery and reuse of the expensive fluorous-tagged catalyst.

Hydrofluoroethers (HFEs) like 1H,1H-heptafluorobutyl methyl ether have emerged as more environmentally benign alternatives to traditional perfluoroalkanes. nih.gov They are generally less persistent in the environment and possess lower global warming potentials. nih.gov The inherent polarity of HFEs, arising from the ether linkage between a fluoroalkyl and an alkyl group, distinguishes them from non-polar perfluorocarbons. nih.gov This moderate polarity can be advantageous, enhancing the solubility of certain polar organic reactants or catalysts with fewer fluorine atoms. nih.gov

Evaluation in Specific Organic Reaction Systems

The efficacy of 1H,1H-heptafluorobutyl methyl ether and similar HFEs has been evaluated in various organic reactions. Miscibility studies have been conducted with a wide range of organic solvents to identify viable biphasic combinations. nih.gov The partitioning of fluorous-tagged molecules, such as triarylphosphines with varying degrees of fluorination, between the HFE phase and the organic phase has been systematically studied to understand and optimize these systems for catalysis and extraction. nih.govnih.gov

The ability to "tune" the properties of the fluorous phase by mixing HFEs with perfluorocarbons provides a powerful tool for controlling reaction conditions and separation efficiency. nih.gov This tunability allows for the modulation of partition coefficients, ensuring that the catalyst remains in the fluorous phase while the product moves to the organic phase for easy isolation. nih.gov

Integration in Polymer Science and Materials Engineering

The incorporation of fluorine into polymers can dramatically alter their properties, imparting characteristics such as high thermal stability, chemical resistance, low surface energy, and unique optical properties. 1H,1H-Heptafluorobutyl methyl ether, and more commonly its derivatives, are valuable in the synthesis and development of advanced fluorinated polymers and materials.

Synthesis of Fluorinated Polymers and Copolymers (e.g., those derived from 1H,1H-Heptafluorobutyl methacrylate)

Fluorinated polymers can be synthesized either by the polymerization of fluorine-containing monomers or by the chemical modification of non-fluorinated parent polymers. umn.edu The former method is widely used for commercial fluoropolymers, but its scope is limited by the availability of suitable monomers. umn.edu

A key monomer derived from the heptafluorobutyl structure is 1H,1H-Heptafluorobutyl methacrylate (B99206) (HFBMA). sigmaaldrich.com This monomer can be polymerized to form poly(1H,1H-heptafluorobutyl methacrylate), a polymer with a low refractive index, making it suitable for applications such as the cladding layer in optical waveguides. sigmaaldrich.com This polymer is also transparent and exhibits low surface tension. sigmaaldrich.com

HFBMA can also be copolymerized with other monomers to create materials with tailored properties. For instance, diblock copolymers like poly[2-(N-carbazolyl)ethyl methacrylate]-block-poly[(2,2,3,3,4,4,4-heptafluorobutyl methacrylate)] have been synthesized via reversible addition-fragmentation chain transfer (RAFT) polymerization. sigmaaldrich.com Such copolymers are explored for their potential in optoelectronic devices due to their combination of high mechanical strength, thermal stability, chemical inertness, low dielectric constants, and low water absorptivity. sigmaaldrich.com

Development of Specialized Polymer Coatings and Films

Fluorinated polymers are highly sought after for creating specialized coatings and films due to their low surface energy, which translates to hydrophobicity and oleophobicity. electrolube.com Coatings derived from fluorinated monomers like 1H,1H-heptafluorobutyl acrylate, a related compound, are known for being very hydrophobic and chemically resistant. specialchem.comspecialchem.com

These properties are critical for applications requiring protective surfaces that repel water, oils, and other chemicals. For instance, ultra-thin fluorinated polymer coatings are used to protect printed circuit boards and other electronic components from moisture and corrosive substances. electrolube.com These coatings can be designed to have low film strength, allowing for easy removal for repairs without the need for masking during application. electrolube.com

The integration of fluorinated silanes, such as those derived from heptafluorobutyl structures, into UV-curable hybrid polymer systems is another area of active research. mdpi.com These hybrid coatings combine the benefits of an organic polymer matrix with the enhanced surface properties provided by the fluorinated component, leading to materials with good thermal and mechanical properties, as well as hydrophobicity. mdpi.com

Exploration in Crystalline Colloidal Array Formation

While direct research linking 1H,1H-Heptafluorobutyl methyl ether to crystalline colloidal array formation is not prominent, the principles of using fluorinated compounds in self-assembling systems are relevant. The unique solubility characteristics and phase behavior of fluorinated materials can be exploited to direct the organization of colloidal particles. The synthesis of monodisperse polymer particles containing fluorinated monomers can lead to the formation of ordered, crystalline colloidal arrays with interesting photonic properties. The low surface energy of the fluorinated segments can influence the packing and stability of these arrays.

Potential as Dielectric or Lubricating Agent in Specific Research Contexts

Hydrofluoroethers are recognized for their unique combination of properties, including high thermal stability, low viscosity, good material compatibility, and a more favorable environmental profile compared to earlier generations of fluorinated compounds. fluorochemie.comwikipedia.orgyujichemtech.com These characteristics position them as candidates for specialized applications in electronics and tribology.

Dielectric Properties

As a class, hydrofluoroethers are noted for their excellent insulating capabilities, low dielectric constants, and high dielectric strength. fluorochemie.comfluorochemie.comsustainability-directory.com These attributes are critical for use as dielectric fluids in high-voltage applications, where they can enhance both performance and safety. sustainability-directory.com For instance, research on HFE-7500, a commercially available hydrofluoroether, has focused on its breakdown voltage characteristics for thermal management in high-power modules. asme.org

The molecular structure of 1H,1H-Heptafluorobutyl methyl ether, with its high degree of fluorination, suggests it would likely exhibit a low dielectric constant and high dielectric strength, making it a candidate for research into dielectric fluids for specialized electronic components.

Table 1: Typical Dielectric Properties of Commercial Hydrofluoroethers

| Property | Typical Value | Significance in Dielectric Applications |

| Dielectric Constant | < 2.5 at 1 MHz | A low dielectric constant is desirable for high-frequency applications to minimize signal loss and capacitive coupling. |

| Dielectric Strength | > 35 kV (2.5 mm gap) | High dielectric strength indicates excellent insulating properties, preventing electrical breakdown under high voltage stress. |

| Volume Resistivity | > 10^9 Ω·cm | High volume resistivity signifies low electrical conductivity, which is crucial for an insulating material. |

Note: The values in this table represent typical properties of commercial hydrofluoroethers and are provided for illustrative purposes. Specific values for 1H,1H-Heptafluorobutyl methyl ether would require experimental determination.

Lubricating Properties

In the field of tribology, which is the study of friction, wear, and lubrication, certain fluorinated ethers have demonstrated potential as lubricants. Research on HFE-7000, for example, has shown its capability to act as a lubricant and form protective tribo-films on surfaces. core.ac.uk These films, composed of oxygenated and fluorinated species, can prevent direct metal-to-metal contact, thereby reducing friction and wear. core.ac.uk

Given that 1H,1H-Heptafluorobutyl methyl ether shares the hydrofluoroether structure, it is plausible that it could exhibit similar tribological behaviors. Its chemical inertness and thermal stability are advantageous properties for a lubricant, especially in environments where conventional hydrocarbon-based lubricants might degrade.

Table 2: Key Properties of Hydrofluoroethers Relevant to Lubrication

| Property | Typical Value | Significance in Lubrication Research |

| Viscosity | Low | Low viscosity can be beneficial in applications requiring good flow and heat dissipation. |

| Thermal Stability | High | High thermal stability allows for use in a wider range of operating temperatures without significant degradation. |

| Material Compatibility | Good with most metals and plastics | Ensures that the lubricant does not corrode or degrade the materials it is in contact with. |

| Surface Tension | Low | Low surface tension allows the fluid to wet surfaces effectively, ensuring good coverage and lubrication. |

Note: This table outlines general properties of hydrofluoroethers that are relevant to their potential use as lubricants. Specific performance data for 1H,1H-Heptafluorobutyl methyl ether would need to be established through dedicated tribological testing.

Environmental Research on the Fate and Degradation Pathways of 1h,1h Heptafluorobutyl Methyl Ether

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of a chemical substance in the environment through non-biological processes. For 1H,1H-heptafluorobutyl methyl ether, the principal abiotic degradation mechanisms of interest are hydrolysis in water and photo-oxidation in the atmosphere and aquatic environments.

The primary degradation pathway for 1H,1H-heptafluorobutyl methyl ether in the environment is expected to be through photo-oxidation in the atmosphere. ecolink.comecolink.com In the troposphere, this compound is not expected to undergo direct photolysis, as it does not absorb sunlight at wavelengths present at these altitudes. Instead, its degradation is initiated by reaction with hydroxyl (OH) radicals, which are naturally occurring and highly reactive oxidants in the atmosphere.

The rate of reaction with OH radicals determines the atmospheric lifetime of the compound. While the specific rate constant for 1H,1H-heptafluorobutyl methyl ether's reaction with OH radicals is not specified in the provided search results, data for analogous hydrofluoroethers are available and provide insight into its likely atmospheric persistence. For example, HFE-7100, which is a mixture of methyl nonafluorobutyl ether and methyl nonafluoroisobutyl ether, has a reported atmospheric lifetime. wikipedia.org Generally, HFEs have short atmospheric lifetimes, often on the order of days to a few years. ecolink.com

The photo-oxidation process is initiated by the abstraction of a hydrogen atom from the methoxy (B1213986) group (-OCH3) by an OH radical. This initial reaction forms a fluoroether radical, which then undergoes a series of rapid reactions with molecular oxygen (O2) and other atmospheric constituents.

In aqueous phases, direct photo-oxidation is also a potential degradation pathway, although it is generally considered less significant than atmospheric oxidation due to lower concentrations of the compound and different reaction conditions.

Environmental Persistence and Mobility Studies

The environmental persistence of 1H,1H-heptafluorobutyl methyl ether is largely dictated by its resistance to degradation. Its short atmospheric lifetime due to photo-oxidation suggests it is not persistent in the atmosphere. ecolink.com However, its resistance to hydrolysis and potentially slow biodegradation rates could lead to greater persistence in water and soil.

The mobility of 1H,1H-heptafluorobutyl methyl ether in the environment is governed by its physical properties, such as its water solubility, vapor pressure, and its tendency to adsorb to soil and sediment. Hydrofluoroethers typically have low water solubility and high vapor pressure, which suggests a tendency to partition from water to the atmosphere. nih.gov

The octanol-water partition coefficient (Kow) is an indicator of a chemical's potential to bioaccumulate and adsorb to organic matter in soil and sediment. The log Kow for commercial HFEs has been estimated to be below 3.5, which suggests a moderate potential for partitioning into organic phases. nih.gov The adsorption of fluorinated compounds to soil can be influenced by soil properties such as organic carbon content, protein content, and the presence of iron oxides. nih.gov For perfluorinated acids, which can be degradation products of larger fluorinated compounds, adsorption to soil has been observed to be influenced by the protein content of the soil more than the total organic carbon. nih.gov

Table 1: Environmental Properties of a Related Hydrofluoroether (HFE-7500)

| Property | Value/Description | Implication for Mobility and Persistence |

|---|---|---|

| Water Solubility | Low | Low potential to remain in aquatic environments; favors partitioning to the atmosphere. |

| Vapor Pressure | High | High tendency to volatilize from surfaces and water into the atmosphere. |

This data is for a related HFE and is used to infer the likely properties of 1H,1H-Heptafluorobutyl methyl ether.

Transformation Products and By-products from Degradation Processes

The degradation of 1H,1H-heptafluorobutyl methyl ether, primarily through atmospheric photo-oxidation, is expected to result in the formation of several transformation products. The initial reaction with OH radicals leads to the formation of a fluoroether radical. Subsequent reactions with atmospheric oxygen (O2) and nitrogen oxides (NOx) are expected to lead to the formation of a variety of smaller, more oxidized compounds.

While a detailed degradation pathway for 1H,1H-heptafluorobutyl methyl ether is not provided in the search results, the atmospheric degradation of other hydrofluoroethers has been studied. The decomposition of HFEs at high temperatures is known to produce toxic hydrogen fluoride (B91410) and fluorocarbon organic compounds. fluorochemie.com The atmospheric oxidation of other ethers can lead to the formation of aldehydes, carboxylic acids, and carbon dioxide. It is plausible that the degradation of 1H,1H-heptafluorobutyl methyl ether would lead to the formation of heptafluorobutanoic acid (HFBA) and other smaller fluorinated and non-fluorinated compounds.

Further research would be needed to fully elucidate the complete degradation pathway and identify all significant transformation products of 1H,1H-heptafluorobutyl methyl ether under various environmental conditions.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| 1H,1H-Heptafluorobutyl methyl ether |

| HFE-7100 |

| HFE-7500 |

| Methyl nonafluorobutyl ether |

| Methyl nonafluoroisobutyl ether |

| Heptafluorobutanoic acid (HFBA) |

Advanced Analytical Methodologies for Research Oriented Detection and Quantification of 1h,1h Heptafluorobutyl Methyl Ether

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the separation of 1H,1H-heptafluorobutyl methyl ether from complex matrices. Gas chromatography is particularly well-suited for this volatile, non-polar compound.

The successful separation of fluorinated ethers like 1H,1H-heptafluorobutyl methyl ether by gas chromatography hinges on the careful selection and optimization of several key parameters. Due to the volatile and often inert nature of these compounds, the choice of the stationary phase, temperature programming, and injection technique is crucial for achieving sharp peaks and good resolution. researchgate.netnih.gov

For compounds similar to 1H,1H-heptafluorobutyl methyl ether, such as other hydrofluoroethers (HFEs), specific GC conditions have been developed that can be adapted for its analysis. A Chinese patent for the detection of ethyl nonafluorobutyl ether, a structurally analogous compound, outlines a robust GC-MS method. google.com This method employs a long capillary column (≥ 50 meters) to ensure adequate separation of isomers and impurities. The temperature program is designed to elute the volatile ether in a reasonable timeframe while still separating it from other components. google.com

Similarly, the analysis of the anesthetic sevoflurane (B116992), another fluorinated ether, and its impurities provides valuable insights into suitable GC parameters. Studies on sevoflurane often utilize fused-silica capillary columns with a non-polar stationary phase, such as a 5% phenylpolysiloxane phase. worldsiva.orgnih.govripublication.com Helium is typically used as the carrier gas. ripublication.com The optimization of the temperature program is critical to separate the main compound from closely related impurities. nih.gov

Table 1: Exemplary GC Parameters for the Analysis of Fluorinated Ethers

| Parameter | Proposed Setting for 1H,1H-Heptafluorobutyl methyl ether | Rationale/Source |

|---|---|---|

| Column | Fused-silica capillary, 50-60 m length, 0.25 mm ID, 0.25 µm film thickness | Provides high resolution for complex mixtures and isomers. google.comripublication.com |

| Stationary Phase | 5% Phenylpolysiloxane (e.g., DB-5ms, Rxi-5Sil MS) | A versatile, non-polar phase suitable for a wide range of volatile organic compounds, including fluorinated ethers. nih.govripublication.com |

| Carrier Gas | Helium | Inert and provides good efficiency. ripublication.com |

| Injection Mode | Splitless or Pulsed Splitless | Enhances sensitivity for trace analysis. nih.gov |

| Injector Temperature | 200-250 °C | Ensures complete vaporization of the analyte without degradation. google.comnih.gov |

| Oven Program | Initial temp. 40°C, ramp at 20°C/min to 250°C, hold for a specified time | A rapid temperature ramp is suitable for volatile compounds, followed by a hold to elute any less volatile components. google.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides good general sensitivity, while MS offers superior selectivity and identification capabilities. nih.govripublication.com |

This table presents a proposed set of parameters based on methodologies for structurally similar compounds.

For the trace analysis of 1H,1H-heptafluorobutyl methyl ether, coupling gas chromatography with tandem mass spectrometry (GC-MS/MS) provides exceptional sensitivity and selectivity. uctm.edu This is particularly important when analyzing samples with complex matrices where co-eluting compounds can interfere with the detection of the target analyte. uctm.edu The use of GC-MS/MS in multiple reaction monitoring (MRM) mode significantly enhances the signal-to-noise ratio, allowing for detection at very low concentrations. uctm.edu

In the context of fluorinated ethers, GC-MS is the method of choice for definitive identification. worldsiva.orgripublication.com The electron ionization (EI) mass spectrum of 1H,1H-heptafluorobutyl methyl ether will exhibit a characteristic fragmentation pattern. While the molecular ion may not always be prominent with EI, the fragmentation pattern provides a fingerprint for identification. jeol.com For instance, in the analysis of ethyl nonafluorobutyl ether, specific quantitative and qualitative ions are selected for monitoring to ensure accurate identification and quantification. google.com A similar approach can be developed for 1H,1H-heptafluorobutyl methyl ether. For even greater confidence in molecular weight determination, soft ionization techniques like field ionization (FI) can be employed, as they tend to produce a more abundant molecular ion. jeol.com

Table 2: Proposed GC-MS/MS Parameters for 1H,1H-Heptafluorobutyl methyl ether

| Parameter | Proposed Setting | Rationale/Source |

|---|---|---|

| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique providing reproducible fragmentation patterns for library matching. jeol.com |

| Ionization Energy | 70 eV | Standard energy for EI, ensuring consistent fragmentation. google.com |

| Ion Source Temperature | 230 °C | A typical temperature to maintain cleanliness and prevent condensation. google.com |

| Acquisition Mode | SCAN and/or Selected Ion Monitoring (SIM)/Multiple Reaction Monitoring (MRM) | SCAN mode for initial identification and library searching. SIM or MRM for enhanced sensitivity and quantitative analysis. google.comuctm.edu |

| Mass Range (SCAN) | 35-350 m/z | To cover the expected mass range of the analyte and its fragments. google.com |

| Potential Quantitative Ion | m/z 219 (or other prominent fragment) | Based on the fragmentation of similar compounds, this would be a significant fragment to monitor for quantification. google.com |

| Potential Qualitative Ions | m/z 69, 131, 249 (or other characteristic fragments) | These ions would be used to confirm the identity of the analyte. google.com |

This table presents a proposed set of parameters based on methodologies for structurally similar compounds.

Spectroscopic Detection Methods in Complex Research Matrices

While GC-MS is a powerful tool, other spectroscopic methods can be employed for the detection of fluorinated compounds, especially in situations requiring rapid or in-situ analysis. However, direct spectroscopic detection of 1H,1H-heptafluorobutyl methyl ether in complex matrices is challenging and often less specific than chromatographic methods.

Laser-Induced Breakdown Spectroscopy (LIBS) is a technique capable of detecting the elemental composition of a sample, including fluorine. rsc.org By focusing a high-energy laser pulse onto a sample, a plasma is created, and the emitted light is analyzed. The presence of atomic fluorine lines in the resulting spectrum can indicate the presence of a fluorinated compound. rsc.org This method is more suited for bulk analysis rather than the identification of specific molecules.

Raman spectroscopy can also be used for the detection of fluorine-containing molecules. The technique provides information about the vibrational modes of a molecule, and the C-F bond has a characteristic Raman signal. However, in complex matrices, the signals from other components can overwhelm the signal from a trace amount of 1H,1H-heptafluorobutyl methyl ether.

More advanced spectroscopic techniques are being developed for the detection of volatile organic compounds (VOCs) in general. For example, sensors based on nanoporous Fabry-Pérot optical microcavities can detect VOCs at ppb levels by observing shifts in their resonant modes. nih.gov While not yet demonstrated for 1H,1H-heptafluorobutyl methyl ether specifically, this type of technology holds promise for the future development of highly sensitive and selective optical sensors for fluorinated compounds.

Development of High-Throughput Screening Methodologies for Research Applications

High-throughput screening (HTS) is essential in fields like drug discovery and materials science for rapidly evaluating large numbers of samples. nih.gov While specific HTS methods for 1H,1H-heptafluorobutyl methyl ether are not widely reported, the principles of HTS can be applied to its analysis in certain research applications.

For example, in environmental or toxicological research, large numbers of samples may need to be screened for the presence of fluorinated compounds. nih.gov A high-throughput approach could involve automated sample preparation followed by a rapid analytical technique. Thermal desorption coupled with a fast GC-MS or a direct-injection mass spectrometry technique like Proton Transfer Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) could be adapted for this purpose. researchgate.net These methods can significantly reduce the analysis time per sample, enabling the screening of hundreds of samples per day. researchgate.netnih.gov

The development of such a high-throughput method would require:

Automated Sample Preparation: Robotic systems for liquid handling and extraction.

Rapid Analysis: A fast GC method with a short run time or a direct-injection MS technique.

Automated Data Processing: Software to automatically identify and quantify the target analyte and flag samples that exceed a certain threshold.

While the initial development and validation of such a method would be a significant undertaking, it would be invaluable for large-scale research projects involving the analysis of 1H,1H-heptafluorobutyl methyl ether.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1H,1H-Heptafluorobutyl methyl ether |

| Ethyl nonafluorobutyl ether |

| Sevoflurane |

| Helium |

| 5% Phenylpolysiloxane |

Green Chemistry Principles Applied to the Synthesis and Utilization of 1h,1h Heptafluorobutyl Methyl Ether

Atom Economy and Waste Minimization in Synthetic Pathways

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction would have 100% atom economy, meaning all atoms of the reactants are incorporated into the final product, generating no waste. The Williamson ether synthesis is a common method for preparing ethers and can be applied to the synthesis of 1H,1H-Heptafluorobutyl methyl ether. masterorganicchemistry.com This reaction involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com

For the synthesis of 1H,1H-Heptafluorobutyl methyl ether, two main pathways using the Williamson synthesis are plausible:

Pathway A: Reaction of sodium 1H,1H-heptafluorobutoxide with a methylating agent like methyl iodide.

Pathway B: Reaction of sodium methoxide (B1231860) with 1-iodo-1H,1H-heptafluorobutane.

To illustrate the concept of atom economy, let's consider a hypothetical synthesis of 1H,1H-Heptafluorobutyl methyl ether via the Williamson ether synthesis. The balanced chemical equation for the reaction between 1H,1H,2H,2H,3H,3H-Heptafluorobutan-1-ol, a methylating agent like dimethyl sulfate (B86663), and a base like sodium hydroxide (B78521) is crucial for this calculation.

A significant drawback of the traditional Williamson ether synthesis is the formation of a salt byproduct, which lowers the atom economy. masterorganicchemistry.com For instance, the reaction of an alcohol with an alkyl halide in the presence of a base generates a stoichiometric amount of salt waste.

To improve atom economy and minimize waste, alternative synthetic strategies can be considered. One such approach is the use of dimethyl carbonate (DMC) as a "green" methylating agent. unive.itunive.itup.pt DMC is a non-toxic and biodegradable reagent that can methylate alcohols with high selectivity, often with the use of a catalyst like potassium carbonate. unive.itup.pt The byproducts of this reaction are methanol (B129727) and carbon dioxide, which are less hazardous than the salt waste from traditional methods. unive.it

Table 1: Theoretical Atom Economy of Different Synthetic Pathways for 1H,1H-Heptafluorobutyl methyl ether

| Synthetic Pathway | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Traditional Williamson Synthesis | 1H,1H,2H,2H,3H,3H-Heptafluorobutan-1-ol, Methyl Iodide, Sodium Hydride | 1H,1H-Heptafluorobutyl methyl ether | Sodium Iodide, Hydrogen gas | Lower |

| Green Methylation with DMC | 1H,1H,2H,2H,3H,3H-Heptafluorobutan-1-ol, Dimethyl Carbonate | 1H,1H-Heptafluorobutyl methyl ether | Methanol, Carbon Dioxide | Higher |

Note: The exact atom economy percentages would require specific balanced chemical equations and molecular weights of all reactants and products.

Design for Reduced Hazardous Chemical Reagents and Solvents

The selection of reagents and solvents is a critical aspect of green chemistry. Traditional organic syntheses often rely on hazardous substances that pose risks to human health and the environment.

In the context of synthesizing 1H,1H-Heptafluorobutyl methyl ether, greener alternatives to conventional reagents and solvents are available:

Reagents: As mentioned, replacing toxic methylating agents like methyl iodide or dimethyl sulfate with dimethyl carbonate (DMC) is a significant improvement. unive.itunive.it DMC is considered a green reagent due to its low toxicity and biodegradability. unive.it

Solvents: The choice of solvent can have a substantial impact on the environmental footprint of a chemical process. Many traditional solvents are volatile organic compounds (VOCs) that contribute to air pollution. Greener solvents are characterized by low toxicity, high boiling points (reducing volatility), and are ideally derived from renewable resources. rsc.orgresearchgate.net For the synthesis of fluorinated ethers, research into greener solvent alternatives is ongoing. acs.org Supercritical fluids, such as supercritical carbon dioxide, have been explored as environmentally benign reaction media for various chemical transformations. buffalo.edu Ionic liquids are another class of solvents with low volatility that are being investigated for their potential in green chemistry applications. nih.govacs.orgresearchgate.net

Recent advancements in fluorochemical production aim to reduce reliance on hazardous intermediates like hydrogen fluoride (B91410) (HF). ox.ac.ukinkl.com New methods that utilize fluorspar directly under milder conditions, such as in water at lower temperatures, could significantly improve the safety and environmental profile of fluorochemical manufacturing. ox.ac.uk

Table 2: Comparison of Traditional and Greener Reagents/Solvents for Ether Synthesis

| Category | Traditional Approach | Greener Alternative | Rationale for "Greener" Choice |

| Methylating Agent | Methyl Iodide, Dimethyl Sulfate | Dimethyl Carbonate (DMC) | Low toxicity, biodegradable, produces less hazardous byproducts. unive.itunive.it |

| Solvent | Dichloromethane, Tetrahydrofuran | Supercritical CO2, Ionic Liquids, Water (where feasible) | Reduced volatility, lower toxicity, potential for recycling and reuse. rsc.orgresearchgate.netbuffalo.edunih.govacs.orgresearchgate.net |

| Base | Sodium Hydride | Potassium Carbonate | Milder, less hazardous, can often be used in catalytic amounts. unive.it |

Energy Efficiency in Manufacturing and Research Processes

Energy consumption is a significant factor in the sustainability of any chemical process. The manufacturing of fluorochemicals has traditionally been energy-intensive. wikipedia.org However, there is a growing focus on improving energy efficiency in this sector. fluor.com

Several strategies can be employed to enhance energy efficiency in the production and research involving 1H,1H-Heptafluorobutyl methyl ether:

Catalysis: The use of catalysts can lower the activation energy of a reaction, allowing it to proceed at lower temperatures and pressures, thereby reducing energy input. acs.org Phase-transfer catalysis, for example, can lead to more energy-efficient processes. acs.org

Process Intensification: This involves designing smaller, more efficient reactors and integrating multiple process steps to reduce energy consumption and capital costs.

Heat Integration: In a manufacturing plant, waste heat from one process can be captured and used to provide energy for another, a practice known as heat integration. fluor.com

Alternative Energy Sources: Utilizing renewable energy sources, such as solar or wind power, to drive chemical processes can significantly reduce the carbon footprint of manufacturing.

Recent breakthroughs in fluorochemical synthesis, such as methods that operate at lower temperatures, offer the potential for substantial energy savings. ox.ac.uk For instance, processes that avoid the high-temperature generation of hydrogen fluoride can drastically cut down on energy requirements. ox.ac.uk

Considerations for Designing Biodegradable Fluorinated Compounds

The high stability of the carbon-fluorine bond, which imparts many of the desirable properties to fluorinated compounds, also contributes to their environmental persistence. nih.govoup.comresearchgate.net Designing fluorinated molecules that are effective for their intended purpose yet can biodegrade after use is a significant challenge and a key goal of green chemistry.

Several strategies are being explored to design more biodegradable fluorinated compounds:

Incorporation of Biodegradable Linkages: Introducing weaker bonds, such as ether or ester linkages, into the molecular structure can provide a point of attack for microbial degradation. researchgate.netresearchgate.netarxiv.orgosti.gov The ether bond in 1H,1H-Heptafluorobutyl methyl ether, for instance, could potentially be a site for enzymatic cleavage.

Hydrofluoroethers (HFEs): The presence of hydrogen atoms in the fluoroalkyl chain, as in HFEs like 1H,1H-Heptafluorobutyl methyl ether, can increase their susceptibility to biodegradation compared to their perfluorinated counterparts. nih.govoup.comresearchgate.netnih.gov

Shorter Fluorinated Chains: Generally, compounds with shorter fluorinated chains tend to be more biodegradable. up.pt

Strategic Placement of Functional Groups: The position of functional groups can influence the metabolic pathways available for biodegradation.

Studies on the biodegradation of various hydrofluoroethers have shown that the presence of ether linkages and hydrogen atoms can indeed lead to transformation in environmental systems like wastewater treatment plants. nih.govoup.comresearchgate.net However, the ultimate fate and the specific metabolic pathways can be complex and depend on the specific molecular structure. nih.govoup.comresearchgate.net

Q & A

Q. What are the recommended methods for synthesizing 1H,1H-Heptafluorobutyl methyl ether in laboratory settings?

Synthesis typically involves nucleophilic substitution reactions between fluorinated alcohols and methyl halides. For example, reacting 1H,1H-heptafluorobutanol with methyl iodide in the presence of a base (e.g., NaOH) under anhydrous conditions. Strict temperature control (0–5°C) is critical to minimize side reactions. Fluorinated alcohols often require activated substrates due to their lower nucleophilicity compared to non-fluorinated analogs .

Q. How can researchers characterize the purity and structure of 1H,1H-Heptafluorobutyl methyl ether using spectroscopic techniques?

- 19F NMR : Provides distinct signals for fluorinated groups (e.g., δ -75 to -85 ppm for CF3 groups).

- 1H NMR : Identifies non-fluorinated methyl groups (δ ~3.3–3.5 ppm for CH3-O).

- IR Spectroscopy : Confirms ether linkages (C-O-C stretch at ~1100–1250 cm⁻¹) and CF bonds (strong absorptions at 1100–1350 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS verifies molecular ion peaks (e.g., [M]+ for C5H5F7O at ~214.02 g/mol) .

Q. What are the critical safety considerations when handling 1H,1H-Heptafluorobutyl methyl ether in experimental workflows?

- Ventilation : Use fume hoods due to potential volatility and inhalation risks.

- Personal Protective Equipment (PPE) : Wear fluoropolymer gloves (e.g., Viton®) to prevent permeation.

- Storage : Keep in airtight containers under inert gas (e.g., N2) to avoid moisture absorption, which can degrade fluorinated ethers .

Advanced Research Questions

Q. How does the incorporation of 1H,1H-Heptafluorobutyl methyl ether as a side chain influence the electronic properties of perylenediimide (PDI)-based materials?

Fluorinated side chains enhance electron-deficient character in PDIs, improving n-type semiconductor behavior. Experimental approaches include:

- Cyclic Voltammetry (CV) : Measure reduction potentials to assess electron affinity.

- UV-Vis/PL Spectroscopy : Compare absorption/emission shifts to evaluate π-π stacking and aggregation effects.

- X-ray Diffraction (XRD) : Analyze crystal packing to correlate fluorination with charge transport properties .

Q. What computational strategies are effective for modeling the behavior of 1H,1H-Heptafluorobutyl methyl ether in supramolecular assemblies?

- Molecular Dynamics (MD) Simulations : Use force fields (e.g., OPLS-AA) parameterized for fluorocarbons to study self-assembly dynamics.

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict non-covalent interactions (e.g., F···H or F···π).

- Solvent Accessibility Analysis : Identify hydrophobic/fluorophilic domains in aggregated states .

Q. How can researchers resolve contradictions in reported solubility parameters of 1H,1H-Heptafluorobutyl methyl ether across different solvent systems?

- Systematic Solubility Screening : Test solvents with varying fluorophilicity (e.g., perfluorocarbons, hydrofluoroethers) and polarity (e.g., THF, DMSO).

- Hansen Solubility Parameters (HSPs) : Compare δD (dispersion), δP (polar), and δH (hydrogen bonding) values to identify mismatches.

- Phase Behavior Studies : Use dynamic light scattering (DLS) to monitor aggregation in mixed solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.